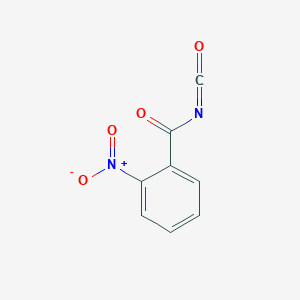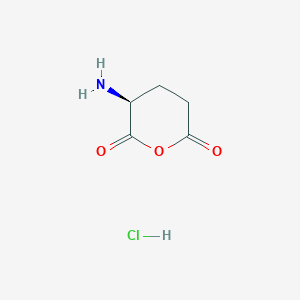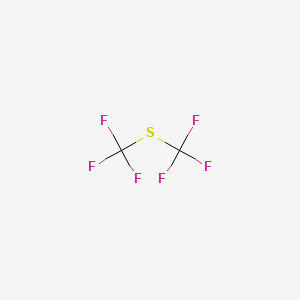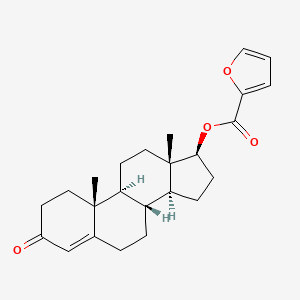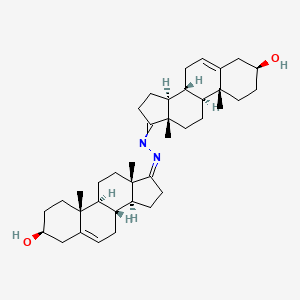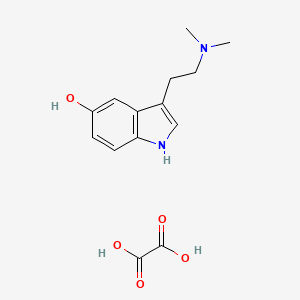
Bufotenine monooxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufotenine monooxalate is a psychoactive compound derived from bufotenine, a naturally occurring tryptamine found in various organisms such as toads, mushrooms, and plants . Bufotenine is known for its hallucinogenic properties and has been used in traditional rituals and modern scientific research .
Preparation Methods
Bufotenine monooxalate can be synthesized through several methods. One common synthetic route involves the methylation of serotonin to produce bufotenine, followed by the reaction with oxalic acid to form the monooxalate salt . Industrial production methods often involve the extraction of bufotenine from natural sources, such as the skin glands of toads or certain plants, followed by purification and conversion to the monooxalate form .
Chemical Reactions Analysis
Bufotenine monooxalate undergoes various chemical reactions, including:
Oxidation: Bufotenine can be oxidized to form bufotenidine, a compound with similar psychoactive properties.
Reduction: Reduction reactions can convert bufotenine back to serotonin.
Substitution: Substitution reactions involving bufotenine can lead to the formation of various derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are bufotenidine and serotonin .
Scientific Research Applications
Bufotenine monooxalate has a wide range of scientific research applications:
Mechanism of Action
Bufotenine monooxalate exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmission and the hallucinogenic effects associated with the compound . Bufotenine also binds to other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT3, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Bufotenine monooxalate is similar to other tryptamines such as:
Serotonin: While structurally similar, serotonin is a neurotransmitter with no hallucinogenic properties.
Bufotenine’s unique receptor binding profile and its presence in various natural sources make it a compound of significant interest in both scientific research and potential therapeutic applications .
Properties
CAS No. |
2963-79-3 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;oxalic acid |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;3-1(4)2(5)6/h3-4,7-8,13,15H,5-6H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
DYESHNNFAFXIKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


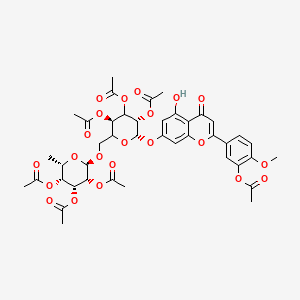
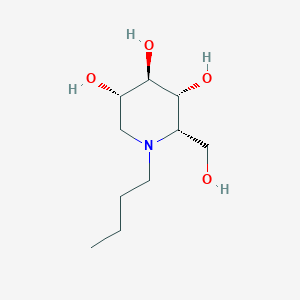



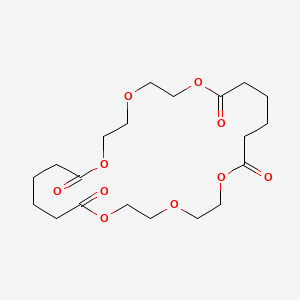
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
